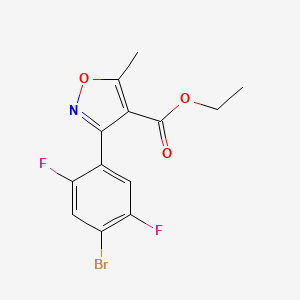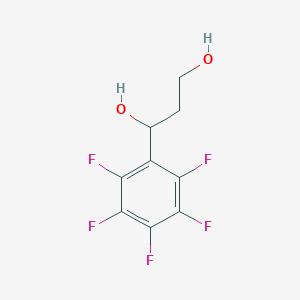
(S)-1-(Perfluorophenyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Perfluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a perfluorophenyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable candidate for various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Perfluorophenyl)-1,3-propanediol typically involves the reaction of perfluorophenyl derivatives with 1,3-propanediol under controlled conditions. One common method includes the use of a Grignard reagent, where perfluorophenyl magnesium bromide reacts with 1,3-propanediol in the presence of a catalyst to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
化学反応の分析
Types of Reactions: (S)-1-(Perfluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl ketones, while reduction can produce perfluorophenyl alcohols.
科学的研究の応用
(S)-1-(Perfluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that require stable and long-lasting compounds.
Industry: Its unique properties are leveraged in the production of high-performance materials, such as coatings and adhesives.
作用機序
The mechanism of action of (S)-1-(Perfluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
(S)-1-(Perfluorophenyl)-2,3-propanediol: Similar in structure but with different positional isomerism.
(S)-1-(Trifluoromethylphenyl)-1,3-propanediol: Contains a trifluoromethyl group instead of a perfluorophenyl group.
(S)-1-(Perfluorobutyl)-1,3-propanediol: Features a perfluorobutyl group, offering different chemical properties.
Uniqueness: (S)-1-(Perfluorophenyl)-1,3-propanediol stands out due to its high thermal stability and resistance to chemical degradation, which are not as pronounced in its analogs. These properties make it particularly valuable for applications requiring long-term stability and durability.
特性
分子式 |
C9H7F5O2 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
1-(2,3,4,5,6-pentafluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H7F5O2/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h3,15-16H,1-2H2 |
InChIキー |
HJZSSWYUZXAUFW-UHFFFAOYSA-N |
正規SMILES |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


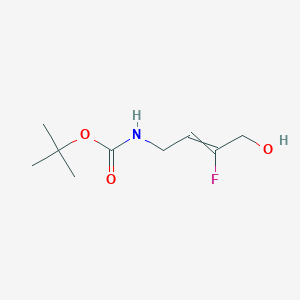
![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
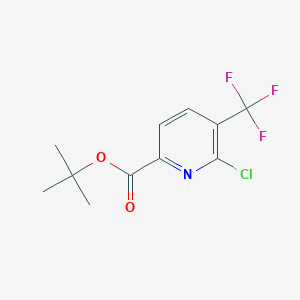
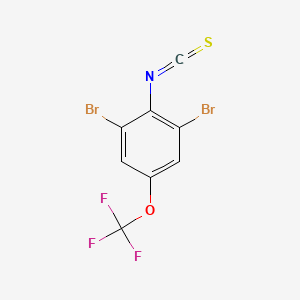
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
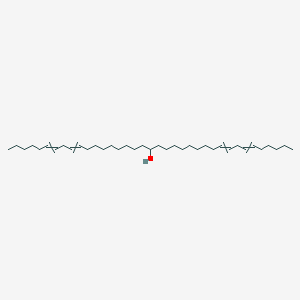
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
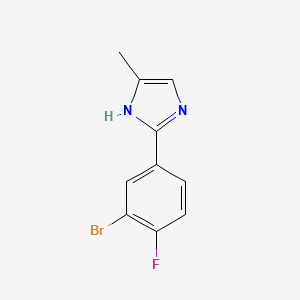
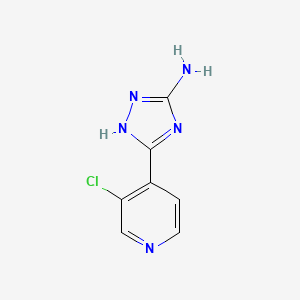
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
